4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol
Description
4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol is a synthetic organic compound featuring a butanol backbone substituted with a 2,6-dichlorophenylmethylamino group. This structure confers both hydrophilic (via the hydroxyl and amino groups) and lipophilic (via the dichlorophenyl moiety) properties, making it a candidate for interactions with biological targets such as receptors or enzymes.
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(15)5-6-14-7-9-10(12)3-2-4-11(9)13/h2-4,8,14-15H,5-7H2,1H3 |
InChI Key |
AAPOUHOEBVQGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,6-dichlorobenzylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include RWJ56110 , SCH530348 , and E5555 , which share functional groups or structural motifs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
RWJ56110 and E5555 include indole or pyrrolidine moieties, which are absent in 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol. These groups are critical for high-affinity binding to PAR-1 receptors .
Functional Differences: Target Specificity: While RWJ56110 and E5555 are well-characterized PAR-1 antagonists, 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol lacks the extended aromatic systems required for PAR-1 interaction. Its smaller size may favor interactions with other GPCR subtypes or ion channels. Pharmacokinetics: The hydroxyl group in 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol likely improves solubility compared to RWJ56110 and E5555, which rely on bulky hydrophobic groups for membrane penetration.
Research Gaps: No direct in vivo or in vitro data exists for 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol. By contrast, SCH530348 demonstrated efficacy in reducing thrombotic events in clinical trials but was associated with bleeding risks .
Implications for Future Research
For example:
- Selectivity Profiling: Screening against GPCR panels could identify novel targets.
- Derivatization : Introducing sulfonamide or carbamate groups (as in SCH530348 or E5555) may enhance binding affinity.
Biological Activity
4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol
The compound can be synthesized through various methods involving the reaction of 2,6-dichlorobenzylamine with butan-2-ol under specific conditions. The synthetic route is crucial as it influences the yield and purity of the final product, which are essential for subsequent biological evaluations.
Pharmacological Profile
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-1 and COX-2 inhibition were reported to be in the range of 19.45 μM to 42.1 μM for various analogs .
- Dopamine Receptor Interaction : The compound's structural similarity to known dopamine receptor ligands suggests potential activity at dopamine receptors, particularly the D3 receptor. Studies have demonstrated that certain derivatives act as partial agonists at these receptors, which may contribute to their therapeutic effects in treating substance use disorders .
- Cytotoxicity : Research has also evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For example, thiazole derivatives have shown promising results against A-431 and Jurkat cell lines, with IC50 values indicating potent activity . While specific data on 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol is limited, its structural analogs suggest potential cytotoxic properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol. Modifications in substituents on the aromatic ring or changes in the alkyl chain length can significantly influence receptor binding affinity and selectivity. Electron-withdrawing groups such as chlorine enhance potency by stabilizing the active conformation of the molecule .
Case Study 1: Anti-inflammatory Activity
In a study focusing on anti-inflammatory agents, several analogs of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol were tested for their ability to inhibit COX enzymes. The results indicated that compounds with electron-donating groups exhibited enhanced inhibitory effects compared to those with electron-withdrawing groups .
Case Study 2: Dopamine Receptor Agonism
Another investigation explored the effects of related compounds on dopamine receptors. The study utilized bioluminescence resonance energy transfer (BRET) assays to evaluate partial agonism at D3 receptors. Results showed differential efficacy between enantiomers, highlighting the importance of stereochemistry in receptor interactions .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via Mannich base reactions or reductive amination, leveraging 2,6-dichlorobenzylamine and butan-2-ol derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Spectroscopic characterization (e.g., H-NMR, IR) is critical:
- IR : Look for peaks at ~1737 cm (C=O stretching) and ~3413 cm (O-H stretching) .
- H-NMR : Key signals include δ 3.61 (s, 2H, -CH-COO) and δ 4.65 (s, 2H, N-CH-N) in acetone-d .
Q. What safety protocols are essential for handling 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335 hazard) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol derivatives?
- Methodological Answer : Discrepancies in β-adrenoreceptor agonist activity (e.g., vs. ) may arise from stereochemical variations or assay conditions. To address this:
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity .
- Assay Standardization : Compare results across standardized in vitro models (e.g., cAMP assays in HEK293 cells expressing human β-adrenoreceptors) .
Q. What strategies optimize the synthetic yield of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium/charcoal (Pd/C) or nickel catalysts for reductive amination. For example, Pd/C in ethanol under 50 psi H may improve yields compared to traditional methods .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How do structural modifications to the 2,6-dichlorophenyl moiety affect the compound’s receptor-binding affinity?
- Methodological Answer :
- SAR Studies : Replace the 2,6-dichlorophenyl group with fluorinated or methylated analogs and assess binding via radioligand displacement assays (e.g., H-labeled antagonists in receptor-expressing cell membranes) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with β-adrenoreceptor active sites .
Data Contradiction Analysis
Q. Why do different studies report conflicting stability profiles for 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol?
- Methodological Answer : Stability variations may stem from:
- Storage Conditions : Degradation accelerates under light or humidity. Use amber glass vials and desiccants (e.g., silica gel) for long-term storage .
- Analytical Sensitivity : Employ LC-MS instead of GC-MS to detect polar degradation products (e.g., hydrolyzed amines) .
Experimental Design Considerations
Q. What in vitro models are most suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
